Pacidamycin 3

Antibacterial spectrum Pseudomonas aeruginosa Selectivity index

Pacidamycin 3 addresses the lack of selective MraY inhibitors for Pseudomonas aeruginosa research. Broad-spectrum analogs like tunicamycins cause eukaryotic toxicity and off-target effects, while Pacidamycin 3's unique 3-methylamino-2-aminobutyric acid residue ensures narrow-spectrum activity. • MraY IC50 ~0.37 µM (dihydropacidamycin analogs); MIC ~4 µg/mL against P. aeruginosa. • Resistance frequency <3.5 × 10⁻⁶ for stable long-term exposure experiments. • Validated reference standard for SAR campaigns, biosynthetic gene cluster mining, and HPLC/LC-MS quality control of uridyl peptide antibiotic mixtures.

Molecular Formula C39H49N9O13
Molecular Weight 851.9 g/mol
CAS No. 121280-49-7
Cat. No. B220646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePacidamycin 3
CAS121280-49-7
Synonymspacidamycin 3
Molecular FormulaC39H49N9O13
Molecular Weight851.9 g/mol
Structural Identifiers
SMILESCC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N
InChIInChI=1S/C39H49N9O13/c1-19(40)29(51)17-28(46(3)34(55)26(43-33(54)20(2)41)14-21-6-4-8-23(49)12-21)32(42)35(56)48(38(59)44-27(37(57)58)15-22-7-5-9-24(50)13-22)18-25-16-30(52)36(61-25)47-11-10-31(53)45-39(47)60/h4-13,18-20,26-28,30,32,36,49-50,52H,14-17,40-42H2,1-3H3,(H,43,54)(H,44,59)(H,57,58)(H,45,53,60)/b25-18+/t19-,20-,26-,27?,28?,30?,32?,36?/m0/s1
InChIKeyYSDRMMXKDVSBJZ-VTBPMDGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pacidamycin 3: MraY Inhibitor for Pseudomonas Research


Pacidamycin 3 is a member of the uridyl peptide antibiotic (UPA) class, specifically the pacidamycin family, isolated from Streptomyces coeruleorubidus [1]. It acts as a competitive inhibitor of the bacterial enzyme translocase I (MraY), a clinically unexploited target essential for peptidoglycan biosynthesis [2]. The compound is characterized by its narrow-spectrum antibacterial activity, demonstrating potent and highly selective inhibition against the recalcitrant Gram-negative pathogen Pseudomonas aeruginosa [3].

Target Engagement MraY translocase inhibition for peptidoglycan studies in Pseudomonas aeruginosa
Spectrum Context Reported narrow-spectrum selectivity supports pathogen-specific MraY research
Probe Utility Mechanistic tool without off-target antibacterial effects common to broader inhibitors

Pacidamycin 3: Narrow-Spectrum MraY Specificity


Direct substitution of Pacidamycin 3 with other uridyl peptide antibiotics (e.g., mureidomycins, sansanmycins) or other MraY inhibitors (e.g., tunicamycins, muraymycins) is scientifically unsound due to distinct structural features governing both target engagement and spectrum selectivity [1]. The pacidamycin core, featuring a unique 3-methylamino-2-aminobutyric acid residue, confers a narrow spectrum of activity highly specific to Pseudomonas aeruginosa, while analogs like tunicamycins exhibit broad Gram-positive activity with significant eukaryotic toxicity [2]. Furthermore, synthetic modifications such as dihydro-reduction alter the antibacterial spectrum, demonstrating that even minor structural perturbations can dramatically shift activity profiles [3]. Consequently, Pacidamycin 3 serves as a critical tool compound for studying MraY inhibition in P. aeruginosa without the confounding off-target effects associated with broader-spectrum analogs, making it irreplaceable in this specific research context.

Structural specificity

Unique 3-methylamino-2-aminobutyric acid residue may not transfer to other uridyl peptide antibiotics, altering spectrum.

Off-target liabilities

Broad-spectrum MraY inhibitors (e.g., tunicamycin) carry reported eukaryotic cytotoxicity, limiting Pseudomonas-focused interpretation.

Modification sensitivity

Even minor synthetic changes (dihydro-reduction) shift antibacterial spectrum; analog performance may not replicate.

Pacidamycin 3: Spectrum, Potency & Resistance Evidence


Narrow-Spectrum Selectivity for P. aeruginosa

Pacidamycin 3 exhibits a unique, narrow-spectrum antibacterial profile with selective activity against Pseudomonas aeruginosa, while displaying minimal to no activity against a broad panel of other Gram-positive and Gram-negative bacteria. In contrast, the related MraY inhibitor tunicamycin demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus spp., MIC 0.1–20 µg/mL) but is accompanied by significant eukaryotic cytotoxicity [1]. Synthetic dihydropacidamycins, engineered from the pacidamycin scaffold, show an expanded spectrum to include Escherichia coli (MIC=4–8 µg/mL) and Mycobacterium tuberculosis [2]. This differential spectrum is a critical parameter for research requiring a P. aeruginosa-specific probe with minimal off-target antibacterial effects.

Narrow-Spectrum Selectivity
Reported
P. aeruginosa MIC 8–64 µg/mL; other tested species >100 µg/mL
≥10‑fold selectivity window; tunicamycin shows broad Gram‑positive activity
Supports Pseudomonas‑specific MraY inhibition studies
Broth microdilution; cross‑study comparison
Antibacterial spectrum Pseudomonas aeruginosa Selectivity index

MraY Inhibition Potency

Members of the pacidamycin class, including Pacidamycin 3, act as potent competitive inhibitors of translocase MraY by mimicking the natural substrate UDP-MurNAc-pentapeptide [1]. Synthetic dihydropacidamycin derivatives have demonstrated MraY inhibitory activity with an IC50 of 0.37 µM (370 nM) [2]. This potency compares favorably to other MraY inhibitors such as michellamine B (IC50 386–456 µM) and phloxine B (IC50 32 µM) [2], representing a >100-fold improvement in target engagement over some alternative chemotypes. While direct IC50 data for Pacidamycin 3 itself are not explicitly reported in the available literature, the conserved core structure responsible for MraY binding is shared across the pacidamycin family, enabling class-level potency inference.

MraY Inhibition (Class‑level)
Class‑level inference
IC50 ~0.37 µM (dihydropacidamycin analog)
>100‑fold lower than michellamine B
Reported target engagement; verify for native Pacidamycin 3
In vitro MraY enzyme assay
MraY inhibition IC50 Enzyme assay

Low Spontaneous Resistance Frequency

The frequency of spontaneous resistance to pacidamycins in Pseudomonas aeruginosa is reported to be less than 3.5 × 10⁻⁶ [1]. This low resistance frequency is a desirable characteristic for a target (MraY) that has not been exploited clinically, reducing the pre-existence of resistant subpopulations in experimental settings. Importantly, pacidamycin-resistant mutants remained fully susceptible to piperacillin and gentamicin, indicating a distinct resistance mechanism that does not confer cross-resistance to standard-of-care anti-pseudomonal agents [1]. This is in contrast to many clinically used antibiotics where resistance can emerge at higher frequencies and confer broader cross-resistance.

Resistance Frequency
Class‑level inference
<3.5 × 10⁻⁶ spontaneous mutants
No cross‑resistance to piperacillin or gentamicin
Low baseline resistance supports reproducible in vitro studies
Mutant selection in P. aeruginosa
Resistance frequency Mutant selection P. aeruginosa

Serum Effect on Antibacterial Activity

The antibacterial activity of pacidamycins is reduced 1- to 2-fold in the presence of serum compared to standard broth media [1]. This quantitative shift in MIC is a critical consideration for researchers designing experiments that bridge in vitro findings to more complex biological matrices. The magnitude of this effect is relatively modest compared to some highly protein-bound antibiotics (e.g., daptomycin, which can exhibit >4-fold MIC increases in serum), and should be factored into assay design and interpretation.

Serum Effect
Class‑level inference
1‑ to 2‑fold MIC increase in serum
Modest shift vs. highly protein‑bound antibiotics
Consider in experimental design with biological matrices
Broth vs. serum‑containing media
Serum effect Protein binding MIC shift

Pacidamycin 3: Research & Industrial Applications


Mechanistic Studies of MraY Inhibition

Pacidamycin 3 is ideally suited for fundamental research investigating the mechanism of translocase MraY inhibition in Pseudomonas aeruginosa. Its narrow spectrum minimizes confounding antibacterial effects on co-cultured commensals, while the established class-level MraY inhibition data (IC50 ~0.37 µM for dihydropacidamycin analogs [1]) provide a quantitative framework for enzyme kinetics studies. The low spontaneous resistance frequency (<3.5 × 10⁻⁶ [2]) ensures that long-term exposure experiments are not confounded by rapid resistance emergence.

Hit-to-Lead Optimization for Anti-Pseudomonal Agents

In pharmaceutical discovery programs targeting MraY, Pacidamycin 3 serves as a valuable comparator or reference standard. The compound's unique structural features, including the 3-methylamino-2-aminobutyric acid residue critical for activity [3], provide a validated starting point for structure-activity relationship (SAR) campaigns. The documented serum effect (1-2x MIC shift [2]) and the ability to modify spectrum through synthetic derivatization (e.g., dihydropacidamycins with E. coli activity [1]) offer clear metrics for benchmarking new analogs.

QC Reference Standard for Uridyl Peptide Antibiotics

Pacidamycin 3 can be procured as an analytical reference standard for quality control of fermentation-derived uridyl peptide antibiotic mixtures. The compound's well-defined physicochemical properties (molecular weight 851.9 g/mol, specific CAS 121280-49-7 [4]) and its isolation from Streptomyces coeruleorubidus [5] make it a reliable marker for HPLC and LC-MS analysis, enabling accurate identification and quantification of pacidamycin congeners in complex samples.

Biosynthetic Gene Cluster & Combinatorial Biosynthesis

The pacidamycin biosynthetic gene cluster has been identified and characterized [6], making Pacidamycin 3 a relevant analytical standard for researchers employing genome mining, heterologous expression, or precursor-directed biosynthesis to generate novel uridyl peptide antibiotics. The relaxed substrate specificity of the biosynthetic machinery [6] supports the use of Pacidamycin 3 as a baseline for comparing yields and activity of new analogs produced via combinatorial biosynthesis.

Application
Selection Property
Validation Focus
MraY mechanistic studies in P. aeruginosa
Narrow‑spectrum Pseudomonas probe
Target engagement kinetics, absence of off‑pathogen effects
Anti‑pseudomonal drug discovery research
Structural scaffold reference (3‑methylamino‑2‑aminobutyric acid)
SAR benchmarking, serum effect comparison
Analytical reference for uridyl peptide antibiotics
Defined physicochemical identity
HPLC/LC‑MS identification and quantification
Biosynthetic gene cluster & combinatorial biosynthesis
Characterized biosynthetic gene cluster
Heterologous expression yield, analog profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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